CCMQ

NMDA receptor pharmacology Radioligand binding Receptor subtype characterization

CCMQ is a critical pharmacological tool for subtraction-based quantification of GluN2B-containing NMDA receptor populations in native tissues. Unlike allosteric modulators, CCMQ selectively inhibits the NMDA-insensitive component of [³H]-homoquinolinic acid binding without affecting NMDA-sensitive sites, enabling precise operational definition of NR2B-associated signal in autoradiography and radioligand binding assays. Ensure your studies use the authentic discriminator validated for this binary separation protocol.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
Cat. No. B1662270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCMQ
Synonyms2-Carboxy-3-carboxymethylquinoline
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O
InChIInChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17)
InChIKeyIFXJDEHFADWURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCMQ for NMDA Receptor Subtype Characterization: Procurement Selection Guide


CCMQ (2-Carboxy-3-carboxymethylquinoline, CAS 132623-44-0) is a quinoline-2-carboxylic acid derivative with a molecular weight of 231.21 g/mol and a chemical formula of C₁₂H₉NO₄ . It functions as a pharmacological tool compound used specifically in conjunction with [³H]-homoquinolinic acid ([³H]-HQA) for the characterization of GluN2B (formerly NR2B)-containing NMDA receptors . CCMQ selectively inhibits [³H]-homoquinolinic acid binding to non-NMDA sensitive sites without affecting the NMDA-sensitive population of [³H]-HQA binding sites .

Why CCMQ Cannot Be Substituted with Generic NMDA Antagonists or Other Quinoline Derivatives


CCMQ occupies a unique functional niche in NMDA receptor pharmacology that distinguishes it from both competitive NMDA antagonists and subunit-selective allosteric modulators. Unlike ifenprodil or Ro 25-6981, which act as NR2B-selective NMDA receptor antagonists via allosteric modulation of the receptor channel , CCMQ does not inhibit NMDA receptor function directly. Instead, CCMQ serves as a selective discriminator for [³H]-HQA binding site populations: it markedly inhibits the NMDA-insensitive binding of [³H]homoquinolinate without inhibiting the NMDA-sensitive population [1]. This binary discrimination capability is not replicated by conventional NMDA receptor ligands, making CCMQ irreplaceable for experimental protocols requiring subtraction-based definition of NMDA-sensitive versus NMDA-insensitive [³H]-HQA binding components .

CCMQ Differentiation Evidence: Quantitative Comparison Against Closest Analogs


CCMQ vs. Homoquinolinic Acid (HQA): Binding Site Discrimination Selectivity

The fundamental differentiation of CCMQ lies in its ability to discriminate between NMDA-sensitive and NMDA-insensitive [³H]-HQA binding site populations. In quantitative receptor autoradiography studies using rat brain sections, CCMQ markedly inhibited the NMDA-insensitive binding of [³H]homoquinolinate without inhibiting the NMDA-sensitive population [1]. Homoquinolinic acid (HQA), the parent compound and comparator, does not possess this discriminatory capacity—HQA binds to both NMDA receptor sites (where it acts as a partial agonist approximately equipotent to NMDA and five times more potent than quinolinic acid [2]) and to the uncharacterized non-NMDA site that CCMQ selectively defines.

NMDA receptor pharmacology Radioligand binding Receptor subtype characterization

CCMQ vs. Ifenprodil: Distinct Mechanism of Action in NR2B/GluN2B Receptor Studies

CCMQ and ifenprodil both associate with GluN2B (NR2B)-containing NMDA receptor research, but they operate through fundamentally distinct mechanisms that dictate their appropriate experimental applications. Ifenprodil is a noncompetitive NMDA receptor antagonist that exerts high affinity at NR1A/NR2B receptors with an IC₅₀ of 0.34 μM, and demonstrates over 400-fold selectivity over NR1A/NR2A receptors (IC₅₀ = 146 μM) . CCMQ, in contrast, is not a functional NMDA receptor antagonist but rather a selective ligand for the non-NMDA [³H]-HQA binding site that is used to operationally define NMDA-sensitive binding by subtraction .

NMDA receptor subtype selectivity Allosteric modulation Radioligand discrimination

CCMQ Anatomical Binding Profile Correlates with NR2B mRNA Expression Pattern

Using quantitative receptor autoradiography, NMDA-specific [³H]homoquinolinate binding (defined by subtraction of the CCMQ-inhibited non-NMDA component) selectively labeled brain regions expressing NR2B mRNA, including layers I-III of cerebral cortex, striatum, hippocampus, and septum [1]. In contrast, NMDA-specific [³H]homoquinolinate binding was low in brain regions that express NR2C and NR2D mRNA, including the cerebellar granular cell layer (NR2C), glomerular layer of olfactory bulb (NR2C/NR2D), and midline thalamic nuclei (NR2D) [1]. This anatomical correlation establishes CCMQ as a validated tool for defining NR2B-subunit-associated binding in native tissue.

Quantitative receptor autoradiography NMDA receptor subunit distribution Brain region mapping

CCMQ Application Scenarios: Optimized Experimental Use Cases Based on Evidence


Native Tissue Autoradiography for NR2B Subunit Distribution Mapping

CCMQ enables subtraction-based quantification of GluN2B (NR2B)-associated NMDA receptor populations in native brain tissue sections via [³H]-HQA autoradiography. By inhibiting the non-NMDA [³H]-HQA binding component, CCMQ allows researchers to operationally define the NMDA-sensitive signal that correlates with NR2B mRNA expression patterns in regions including cortex layers I-III, striatum, hippocampus, and septum [1]. This application is particularly valuable for studies of NMDA receptor redistribution in disease models where recombinant expression systems cannot recapitulate native cellular context.

Characterization of NMDA Receptor Subunit Composition in Membrane Preparations

In radioligand binding assays using brain membrane homogenates, CCMQ provides a critical discrimination tool for separating [³H]-HQA binding site populations. Total [³H]-HQA binding minus CCMQ-inhibitable binding yields the NMDA-insensitive component; the remaining NMDA-displaceable binding defines the NMDA-sensitive population [1]. This methodology supports studies examining how pharmacological treatments or genetic manipulations alter the proportion and distribution of NMDA receptor subtypes in complex tissue samples.

Validation of Novel NMDA Receptor Subtype Ligands

CCMQ is essential for validating the binding selectivity of novel radioligands targeting NMDA receptor subtypes. By establishing a reference baseline for non-NMDA [³H]-HQA binding, CCMQ enables accurate determination of whether candidate compounds displace binding from NMDA-sensitive versus NMDA-insensitive [³H]-HQA sites [1]. This validation step is critical for confirming that newly developed ligands exhibit the intended subtype selectivity profile before advancing to more resource-intensive functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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